Dioctadecyl phthalate

描述

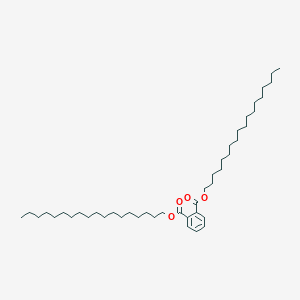

Dioctadecyl phthalate, also known as dioctadecyl benzene-1,2-dicarboxylate, is an organic compound with the chemical formula C44H78O4. It is a colorless to pale yellow liquid with low toxicity and low volatility. This compound is insoluble in water but can dissolve in organic solvents such as alcohol and ketone solvents . This compound is primarily used as a plasticizer and lubricant in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Dioctadecyl phthalate is commonly synthesized through the esterification reaction between phthalic acid and octadecanol. The reaction involves the condensation of phthalic acid with stearyl alcohol to form an ester linkage . The reaction typically requires heating and the presence of a catalyst, such as concentrated sulfuric acid, to promote the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves adding phthalic anhydride and octadecanol into a reaction kettle, heating to a specific temperature, and continuously removing the water generated during the reaction to maintain the reaction’s progress . After the reaction is complete, the mixture is cooled, and the crude product is refined through distillation and washing to obtain pure this compound .

化学反应分析

Reaction Steps:

-

Monoester Formation : Initial reaction of phthalic anhydride with one equivalent of octadecanol.

-

Diester Formation : Subsequent esterification of the monoester with a second equivalent of octadecanol.

Reaction Conditions:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Titanium(IV) butoxide (0.75 wt%) | |

| Temperature | 200°C | |

| Molar Ratio | 2.2:1 (octadecanol : phthalic anhydride) | |

| Reaction Time | 1–1.5 hours | |

| Yield | >99% |

The reaction is driven by continuous water removal, often under vacuum, to favor product formation.

Hydrolysis and Degradation Reactions

The ester bonds in dioctadecyl phthalate undergo hydrolysis under acidic or alkaline conditions:

Acid-Catalyzed Hydrolysis:

-

Reagents : Concentrated sulfuric acid or other strong acids.

-

Products : Phthalic acid + 2 equivalents of octadecanol.

-

Mechanism : Protonation of carbonyl oxygen, nucleophilic attack by water.

Base-Catalyzed Hydrolysis:

-

Reagents : Aqueous NaOH/KOH.

-

Products : Disodium phthalate + octadecanol.

Environmental Biodegradation:

| Pathway | Conditions | Products | Source |

|---|---|---|---|

| Aerobic | Microbial action in soil/water | Phthalic acid → CO₂ + H₂O | |

| Anaerobic | Oxygen-depleted environments | Partially degraded monoesters |

Analogous phthalates (e.g., diisononyl phthalate) suggest similar degradation pathways via esterase-mediated cleavage.

Reactivity with Other Chemicals

This compound reacts with:

Strong Oxidizing Agents:

-

Reagents : HNO₃, H₂O₂, or Cl₂.

-

Behavior : Exothermic reactions; may generate CO₂, CO, or aldehydes under combustion.

Alkali Metals/Hydrides:

-

Reagents : Na, K, or LiAlH₄.

-

Products : Flammable hydrogen gas + metal salts.

Hazardous Interaction Table:

| Reagent | Risk | Outcome | Source |

|---|---|---|---|

| Concentrated Acids | Violent reaction | Heat release, potential ignition | |

| Strong Bases | Saponification | Soap formation | |

| Ozone | Radical-initiated decomposition | Fragmentation products |

Thermal Decomposition

At elevated temperatures (>300°C), this compound degrades via:

Primary Pathways:

-

Decarboxylation : Loss of CO₂ from the phthalate moiety.

-

Alkyl Chain Cracking : Formation of alkenes and shorter-chain hydrocarbons.

Combustion Products:

| Condition | Major Products |

|---|---|

| Incomplete | CO, soot, aldehydes |

| Complete | CO₂, H₂O |

Key Research Gaps

-

Limited data on photolytic degradation and radical-mediated reactions .

-

Mechanistic details of enzymatic hydrolysis in biological systems remain understudied.

科学研究应用

Plasticizers in Polymers

DOP is widely utilized as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its primary functions include:

- Enhancing Flexibility : DOP improves the flexibility and workability of PVC products, making it ideal for applications such as:

- Wire and cable insulation

- Flooring materials

- Coated fabrics

- Automotive interiors

Lubricants and Greases

Due to its chemical stability and low volatility, DOP serves as a synthetic base stock for lubricating oils and greases. Its use in these formulations enhances performance under high-temperature conditions.

Coatings and Sealants

DOP is incorporated into various coatings and sealants to improve their adhesion properties and flexibility. This application is particularly relevant in construction materials, where durability against environmental factors is crucial.

Biodegradation Studies

Research has indicated that DOP can be subject to biodegradation under certain environmental conditions. Studies focus on understanding its degradation pathways and the potential environmental impacts of its metabolites. For instance, microorganisms capable of degrading DOP have been identified, which can inform bioremediation strategies for contaminated sites.

Toxicological Assessments

Toxicity studies are crucial for assessing the safety of DOP in consumer products. Research has shown that while DOP exhibits low acute toxicity, concerns remain regarding long-term exposure effects, particularly reproductive and developmental impacts. Ongoing assessments aim to establish a comprehensive toxicity profile based on animal studies and extrapolated data from structurally similar compounds.

Case Study: PVC Products Safety Assessment

A comprehensive safety assessment conducted on PVC products containing DOP revealed that while the compound provides essential plasticizing properties, regulatory bodies are increasingly scrutinizing its use due to potential health risks associated with phthalates. The assessment highlighted the need for alternatives that do not compromise product performance while ensuring consumer safety.

Case Study: Environmental Impact Analysis

An environmental impact analysis focused on the release of DOP from industrial processes showed significant migration into soil and water systems. The study emphasized the importance of monitoring phthalate levels in ecosystems to mitigate potential risks to aquatic life and human health.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plasticizers | PVC products, flooring, automotive interiors | Increased flexibility and durability |

| Lubricants | Synthetic oils, greases | High thermal stability |

| Coatings | Construction sealants, protective coatings | Enhanced adhesion and weather resistance |

| Environmental Research | Biodegradation studies, toxicity assessments | Understanding ecological impacts |

作用机制

The mechanism of action of dioctadecyl phthalate involves its role as a plasticizer, where it intercalates between polymer chains, reducing intermolecular forces and increasing the flexibility of the material . In biological applications, it aids in the encapsulation and controlled release of therapeutic agents in drug delivery systems .

相似化合物的比较

- Di-2-ethylhexyl phthalate (DEHP)

- Di-n-butyl phthalate (DBP)

- Butyl benzyl phthalate (BBP)

- Diisononyl phthalate (DINP)

- Diisodecyl phthalate (DIDP)

Comparison: Dioctadecyl phthalate is unique due to its long alkyl chains, which provide superior plasticizing effects compared to shorter-chain phthalates like di-2-ethylhexyl phthalate and di-n-butyl phthalate . This results in enhanced flexibility and durability of the materials it is used in. Additionally, its low volatility and low toxicity make it a safer alternative for various applications .

生物活性

Dioctadecyl phthalate (DOP), also known as distearyl phthalate, is a member of the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers in various applications, including cosmetics, medical devices, and food packaging. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and health implications.

- Molecular Formula : C44H78O4

- Molecular Mass : 671.09 g/mol

- CAS Number : 14117-96-5

- Melting Point : 56 °C

This compound acts primarily as an endocrine-disrupting chemical (EDC). The biological activity of DOP can be categorized into several mechanisms:

- Oxidative Stress : DOP induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and dysfunction. This process is implicated in multi-organ damage and various health disorders .

- DNA Damage : Exposure to DOP has been associated with DNA damage, which can result in mutations and contribute to carcinogenesis.

- Disruption of Hormonal Pathways : DOP interferes with the hypothalamic-pituitary-gonadal (HPG) axis, affecting reproductive health and neurodevelopmental processes .

- Alteration of Antioxidant Enzymes : DOP exposure can modify the expression and activity of crucial antioxidant enzymes, further exacerbating oxidative stress conditions within cells .

Biochemical Pathways

This compound affects various biochemical pathways:

- Neurodevelopmental Impact : Research indicates that exposure to phthalates like DOP can lead to neurological disorders such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) due to their interference with hormone-dependent structures in the nervous system .

- Metabolism : DOP is metabolized in the body through hydrolysis to monoester forms, which may have different biological activities compared to the parent compound .

Health Implications

The biological activities associated with this compound raise significant health concerns:

- Reproductive Health : Studies have linked phthalates to adverse reproductive outcomes, including reduced fertility and developmental issues in offspring .

- Carcinogenic Potential : While direct evidence linking DOP to cancer is limited, its ability to induce oxidative stress and DNA damage suggests a potential risk for carcinogenicity .

- Environmental Impact : As an emerging contaminant, DOP can disrupt microbial communities in ecosystems, affecting biodiversity and ecological balance .

Case Study 1: Neurodevelopmental Disorders

A study examining children exposed to high levels of phthalates found a correlation between elevated urinary concentrations of phthalate metabolites and increased incidence of ADHD symptoms. This suggests that prenatal exposure to this compound may contribute to neurodevelopmental issues.

Case Study 2: Reproductive Health

Research involving animal models demonstrated that exposure to this compound resulted in altered reproductive hormone levels and impaired fertility metrics, indicating potential risks for human reproductive health based on similar exposure scenarios.

Summary Table of Biological Effects

属性

IUPAC Name |

dioctadecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKMBXOZOISLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065707 | |

| Record name | Dioctadecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14117-96-5 | |

| Record name | Distearyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14117-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctadecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthetic route for producing Dioctadecyl phthalate using Titanium(IV) butoxide as a catalyst?

A1: The research article describes a synthetic route for this compound utilizing phthalic anhydride and stearyl alcohol as starting materials. [] Titanium(IV) butoxide (Ti(OC4H9)4) acts as a catalyst to facilitate the esterification reaction. The optimal conditions involve a molar ratio of 2.2:1 for stearyl alcohol to phthalic anhydride and a catalyst loading of 0.75 wt% (relative to phthalic anhydride). Conducting the reaction at 200°C for 1 hour yields a high esterification rate of 98.2%, which can be further increased to 99.9% with a reaction time of 1.5 hours. This method is advantageous due to its short reaction time, low catalyst loading, and high catalytic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。